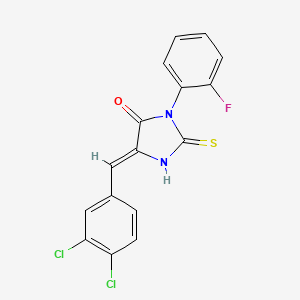

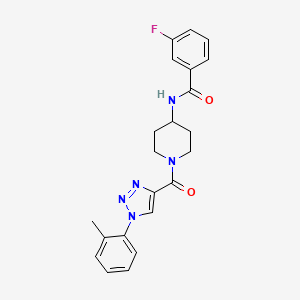

![molecular formula C8H6BNO2 B2653661 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile CAS No. 905710-80-7](/img/structure/B2653661.png)

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is a chemical compound with the molecular formula C8H7BO4 and a molecular weight of 177.95 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of “1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is confirmed by NMR .Physical And Chemical Properties Analysis

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is a solid at 20°C . . The melting point ranges from 229.0 to 233.0°C .Applications De Recherche Scientifique

Tautomeric Equilibrium Studies

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives, like the one you mentioned, are subject to tautomeric equilibrium, as demonstrated in a study of functionalized 2-formylphenylboronic acids. These acids rearrange to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, showcasing diverse molecular structures and revealing insights into tautomerization processes (Luliński et al., 2007).

Antimicrobial Applications

A significant application area for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile derivatives is in antimicrobial research. For example, modifications of clarithromycin (effective against Gram-positive infections) with 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives (effective against Gram-negative microbes) have been explored. These modifications involve linking benzoxaboroles to clarithromycin and have shown improved effectiveness against certain bacterial strains (Lapa et al., 2017).

Green Chemistry and Synthesis

In the realm of green chemistry, 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile derivatives are utilized in the synthesis of various compounds. For example, an efficient green synthesis of certain carbonitriles was achieved using a three-component, one-pot reaction in water, demonstrating the compound's versatility in environmentally friendly chemical processes (Eshlaghi et al., 2014).

Treatment of Skin Inflammation

Another significant application of these compounds is in treating skin inflammation. Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including variants of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile, have been explored for their therapeutic benefits in conditions like psoriasis and atopic dermatitis. These studies have shown promising results, especially in phase 2 or phase 3 trials (Dong et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is not available, a related compound has been studied for its antimicrobial activity. The compound showed selectivity towards the potential target leucyl-tRNA synthetase without an impact on the human enzyme .

Safety and Hazards

Propriétés

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIOKAFHCWJCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

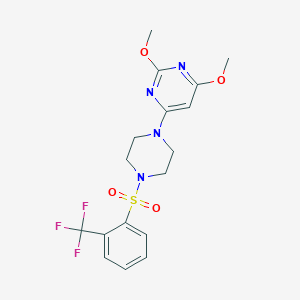

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

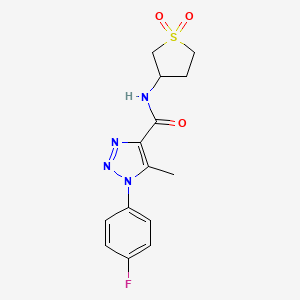

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2653587.png)

![N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2653589.png)

![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)

![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)